molecular formula C13H21N3O2 B14532542 N-(5-Methyl-1,3,4-oxadiazol-2-yl)-N-propylcyclohexanecarboxamide CAS No. 62347-60-8

N-(5-Methyl-1,3,4-oxadiazol-2-yl)-N-propylcyclohexanecarboxamide

Cat. No.: B14532542
CAS No.: 62347-60-8
M. Wt: 251.32 g/mol
InChI Key: QPLLKXRMSOCKJU-UHFFFAOYSA-N
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Description

N-(5-Methyl-1,3,4-oxadiazol-2-yl)-N-propylcyclohexanecarboxamide is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen atom and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Methyl-1,3,4-oxadiazol-2-yl)-N-propylcyclohexanecarboxamide typically involves the reaction of an acylhydrazide with carbon disulfide in a basic alcohol solution, followed by acidification of the reaction mixture . Another method involves the reaction of corresponding nitriles with hydroxylamine hydrochloride and sodium bicarbonate in ethanol under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-Methyl-1,3,4-oxadiazol-2-yl)-N-propylcyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may yield simpler hydrocarbon derivatives.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-Methyl-1,3,4-oxadiazol-2-yl)-N-propylcyclohexanecarboxamide is unique due to its specific structural features, which confer distinct biological activities. Its ability to target NF-κB signaling pathways sets it apart from other oxadiazole derivatives, making it a promising candidate for anticancer research.

Properties

CAS No.

62347-60-8

Molecular Formula

C13H21N3O2

Molecular Weight

251.32 g/mol

IUPAC Name

N-(5-methyl-1,3,4-oxadiazol-2-yl)-N-propylcyclohexanecarboxamide

InChI

InChI=1S/C13H21N3O2/c1-3-9-16(13-15-14-10(2)18-13)12(17)11-7-5-4-6-8-11/h11H,3-9H2,1-2H3

InChI Key

QPLLKXRMSOCKJU-UHFFFAOYSA-N

Canonical SMILES

CCCN(C1=NN=C(O1)C)C(=O)C2CCCCC2

Origin of Product

United States

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